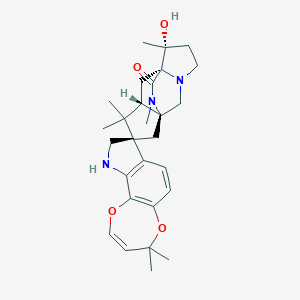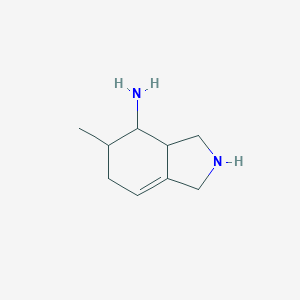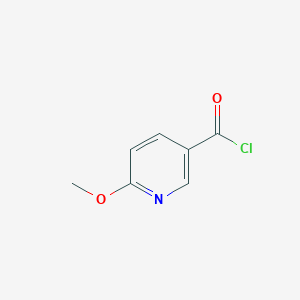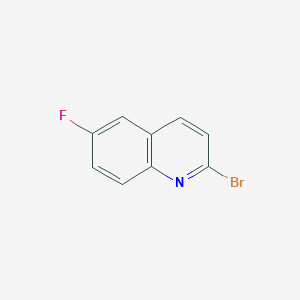
4-Bromopyrazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolidine, 4-bromo-: is a heterocyclic organic compound featuring a five-membered ring with two adjacent nitrogen atoms and a bromine atom attached to the fourth carbon. This compound is part of the pyrazolidine family, known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions.
Condensation Reactions: Pyrazolidine derivatives can be synthesized through the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine.
Dehydrogenative Coupling: Another method involves the dehydrogenative coupling of 1,3-diols with arylhydrazines, catalyzed by ruthenium, yielding pyrazoles and pyrazolidines.
Industrial Production Methods: Industrial production often employs scalable methods such as the condensation of hydrazines with carbonyl compounds, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be carried out using hydride donors or catalytic hydrogenation.
Substitution: The bromine atom in Pyrazolidine, 4-bromo- can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen atmosphere.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of pyrazole derivatives.
Reduction: Formation of reduced pyrazolidine derivatives.
Substitution: Formation of substituted pyrazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyrazolidine, 4-bromo- is used as a building block in the synthesis of various heterocyclic compounds, which are valuable in organic synthesis and materials science .
Biology and Medicine:
Industry: In the industrial sector, Pyrazolidine, 4-bromo- is used in the production of advanced materials, including photochromic materials and fluorescent molecular switches .
Mecanismo De Acción
The mechanism of action of Pyrazolidine, 4-bromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The nitrogen atoms in the pyrazolidine ring can also form hydrogen bonds, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, but without the bromine substitution.
Pyrrolidine: A five-membered ring with one nitrogen atom, lacking the aromatic character of pyrazolidine.
Imidazole: A five-membered ring with two non-adjacent nitrogen atoms, differing in electronic properties.
Uniqueness: Pyrazolidine, 4-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable scaffold for designing compounds with specific biological and chemical properties .
Propiedades
Número CAS |
163805-06-9 |
|---|---|
Fórmula molecular |
C3H7BrN2 |
Peso molecular |
151.01 g/mol |
Nombre IUPAC |
4-bromopyrazolidine |
InChI |
InChI=1S/C3H7BrN2/c4-3-1-5-6-2-3/h3,5-6H,1-2H2 |
Clave InChI |
BKGFWELRNHKFRN-UHFFFAOYSA-N |
SMILES |
C1C(CNN1)Br |
SMILES canónico |
C1C(CNN1)Br |
Sinónimos |
Pyrazolidine, 4-bromo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


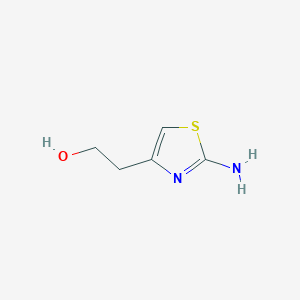
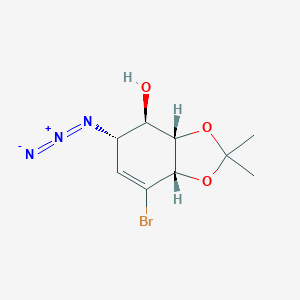
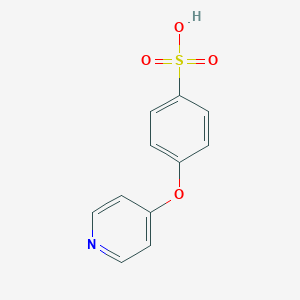
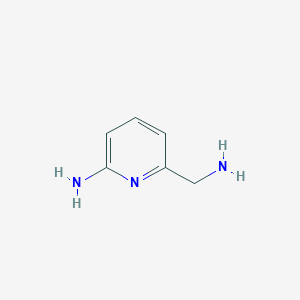
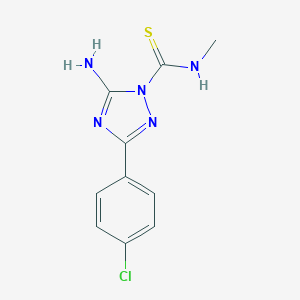
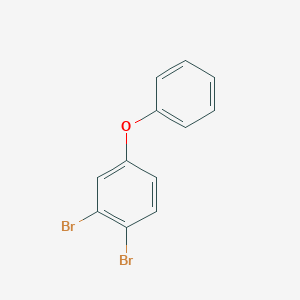
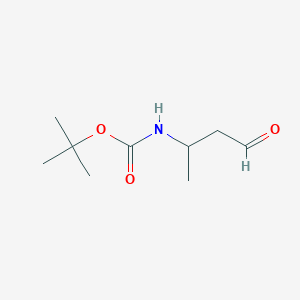
![butanedioic acid;3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B64722.png)
